3-Fluoro-8-(3-fluoropyridine-4-carbonyl)-8-azabicyclo[3.2.1]octane
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Overview
Description
3-Fluoro-8-(3-fluoropyridine-4-carbonyl)-8-azabicyclo[321]octane is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-8-(3-fluoropyridine-4-carbonyl)-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Bicyclic Core: This involves the cyclization of appropriate precursors under controlled conditions to form the azabicyclo[3.2.1]octane core.
Fluorination: Introduction of fluorine atoms at specific positions on the bicyclic core and the pyridine ring. This step often requires the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Coupling Reaction: The final step involves coupling the fluorinated bicyclic core with the fluoropyridine moiety using coupling reagents like palladium catalysts under inert atmosphere.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow techniques to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-8-(3-fluoropyridine-4-carbonyl)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated positions, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
3-Fluoro-8-(3-fluoropyridine-4-carbonyl)-8-azabicyclo[3.2.1]octane has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies involving receptor binding and signal transduction pathways.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with industrial relevance.
Mechanism of Action
The mechanism of action of 3-Fluoro-8-(3-fluoropyridine-4-carbonyl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as neurotransmitter receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, influencing the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-(3-chloropyridin-4-yl)methanone
- (3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-(3-bromopyridin-4-yl)methanone
Uniqueness
The presence of fluorine atoms in 3-Fluoro-8-(3-fluoropyridine-4-carbonyl)-8-azabicyclo[3.2.1]octane imparts unique properties such as increased metabolic stability and enhanced binding affinity compared to its chloro or bromo analogs .
Properties
IUPAC Name |
(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)-(3-fluoropyridin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2N2O/c14-8-5-9-1-2-10(6-8)17(9)13(18)11-3-4-16-7-12(11)15/h3-4,7-10H,1-2,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVQHSCTFFMYOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=C(C=NC=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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